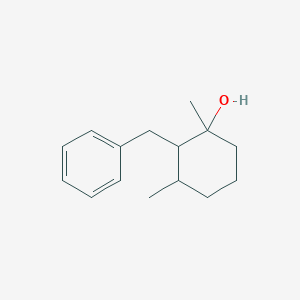
2-Benzyl-1,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of a benzyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.
Reduction: 2-Benzyl-1,3-dimethylcyclohexane.
Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Scientific Research Applications
2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Benzylcyclohexanol: Lacks the two methyl groups on the cyclohexane ring.
1,3-Dimethylcyclohexanol: Lacks the benzyl group.
2-Benzyl-1,3-dimethylcyclohexanone: The ketone analog of 2-Benzyl-1,3-dimethylcyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a benzyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10396-89-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-benzyl-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3 |
InChI Key |
NUKIYFNTTDMPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1CC2=CC=CC=C2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
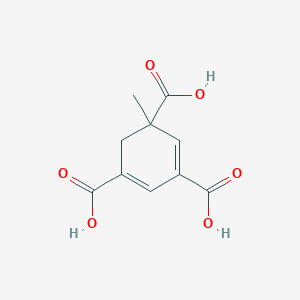
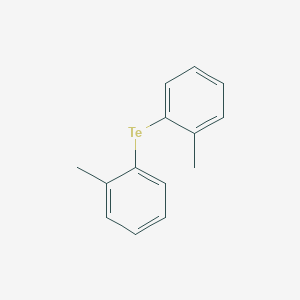

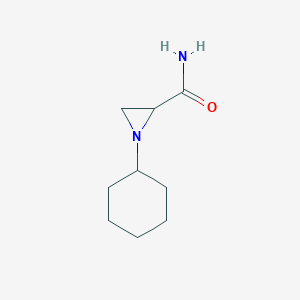
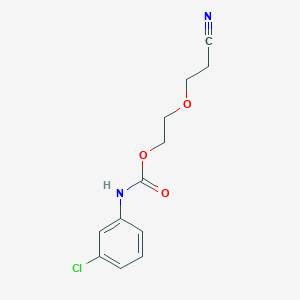

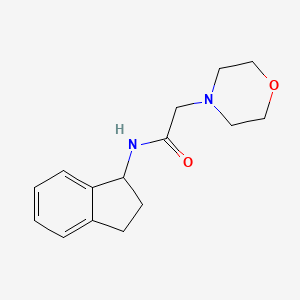
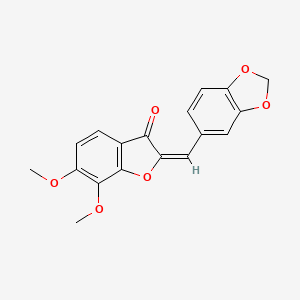
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

